DP-C-4

PROTAC EGFR degradation PARP degradation

Researchers studying EGFR TKI resistance or PARP-mediated DNA repair pathways often lack tools to simultaneously ablate both catalytic and scaffolding functions in a single perturbation. DP-C-4 is the first published dual PROTAC, leveraging a CRBN-based mechanism to induce concurrent, stoichiometrically defined degradation of EGFR and PARP-a spatiotemporal precision unattainable with co-administered inhibitors. · Validated in SW1990 pancreatic cancer cells with dose-dependent degradation at 1-50 μM over 24 h. · CRBN-dependent design enables correlation of degradation efficiency with E3 ligase expression across cell line panels. · Trifunctional amino acid star-type linker architecture serves as a structural template for designing next-generation dual degraders.

Molecular Formula C72H78ClF2N15O14
Molecular Weight 1450.9 g/mol
Cat. No. B8199067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDP-C-4
Molecular FormulaC72H78ClF2N15O14
Molecular Weight1450.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NCCCCCC(=O)N8CCN(CC8)C(=O)C9=C(C=CC(=C9)CC1=NNC(=O)C2=CC=CC=C21)F
InChIInChI=1S/C72H78ClF2N15O14/c1-100-60-39-56-51(66(79-43-78-56)80-45-18-20-54(75)52(73)37-45)38-61(60)104-30-9-3-4-15-62(91)81-58(42-103-41-46-40-89(86-83-46)29-32-102-34-33-101-31-24-76-55-14-10-13-49-65(55)72(99)90(71(49)98)59-21-22-63(92)82-69(59)96)68(95)77-23-8-2-5-16-64(93)87-25-27-88(28-26-87)70(97)50-35-44(17-19-53(50)74)36-57-47-11-6-7-12-48(47)67(94)85-84-57/h6-7,10-14,17-20,35,37-40,43,58-59,76H,2-5,8-9,15-16,21-34,36,41-42H2,1H3,(H,77,95)(H,81,91)(H,85,94)(H,78,79,80)(H,82,92,96)
InChIKeyRXJUEWUXCCBXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DP-C-4 for Procurement: A First-in-Class Dual PROTAC Degrading EGFR and PARP Simultaneously


DP-C-4 is a proteolysis-targeting chimera (PROTAC) that leverages a cereblon (CRBN)-based E3 ligase recruitment mechanism to achieve simultaneous degradation of epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) [1]. Described in the Journal of Medicinal Chemistry in 2021, DP-C-4 is constructed from the EGFR inhibitor gefitinib, the PARP inhibitor olaparib, and a CRBN ligand joined through a trifunctional amino acid star-type core linker [1][2]. It is recognized as the first successful example of a dual PROTAC, a molecular architecture that combines two distinct warheads within a single small molecule to degrade two therapeutically relevant targets concurrently [1][2].

Why DP-C-4 Cannot Be Replaced by Conventional EGFR or PARP Inhibitors


Standard small-molecule inhibitors such as gefitinib (EGFR inhibitor) and olaparib (PARP inhibitor) operate via target occupancy-driven pharmacology, requiring sustained binding to inhibit catalytic activity [1]. DP-C-4 functions through a fundamentally different event-driven mechanism: it induces ubiquitination and subsequent proteasomal degradation of both EGFR and PARP proteins simultaneously [1][2]. This eliminates not only enzymatic function but also any scaffolding roles the target proteins may play, a distinction critical for overcoming drug resistance mechanisms that often emerge against occupancy-based inhibitors [1]. Simply combining gefitinib and olaparib as separate agents cannot replicate the spatiotemporal co-degradation kinetics achieved by a single dual PROTAC molecule, nor can single-target PROTACs address two orthogonal oncogenic pathways concurrently [1].

DP-C-4 Quantitative Differentiation: Evidence for Procurement Decisions


Simultaneous Dual-Target Degradation vs. Single-Agent Inhibitors in SW1990 Pancreatic Cancer Cells

DP-C-4 induces dose-dependent degradation of both EGFR and PARP proteins simultaneously in SW1990 pancreatic cancer cells at concentrations of 1–50 μM over 24 hours, as demonstrated by Western blot analysis [1]. In contrast, the parent inhibitor gefitinib alone inhibits EGFR kinase activity without degrading the protein, and olaparib inhibits PARP catalytic activity without reducing PARP protein levels [1]. This represents a qualitative mechanistic differentiation rather than a potency shift: DP-C-4 eliminates both target proteins, whereas the individual inhibitors only suppress enzymatic function [1].

PROTAC EGFR degradation PARP degradation dual-targeting pancreatic cancer

First-in-Class Dual PROTAC: Comparison Against Single-Target PROTAC Degraders

DP-C-4 is the first reported successful example of a dual PROTAC, a single molecule capable of simultaneously degrading two distinct protein targets from different signaling pathways (EGFR and PARP) [1][2]. Prior to this work, all reported PROTAC molecules were designed to degrade a single protein of interest. Single-target EGFR PROTACs (e.g., those based on gefitinib or other EGFR TKIs) degrade only EGFR, while PARP-directed PROTACs degrade only PARP [1]. DP-C-4's architecture—joining gefitinib, olaparib, and a CRBN ligand via a trifunctional amino acid linker—enables concurrent degradation that cannot be achieved by administering two separate single-target PROTACs [1].

first-in-class dual PROTAC EGFR degrader PARP degrader drug discovery

CRBN-Based E3 Ligase Recruitment: Differentiation from VHL-Based Dual PROTAC Analogs Within the Same Series

The original dual PROTAC library includes molecules recruiting either CRBN or VHL E3 ligases, constructed with varying linker lengths and amino acid core structures [1]. DP-C-4 specifically utilizes a CRBN-based E3 ligand (derived from thalidomide/pomalidomide pharmacophore), distinguishing it from VHL-based analogs within the same study [1]. While quantitative degradation efficiency data (DC50, Dmax) for DP-C-4 versus VHL-based dual PROTACs from the same paper are not publicly accessible in vendor datasets, selection of CRBN-based DP-C-4 over VHL-based alternatives may be relevant for experimental systems where CRBN expression levels differ from VHL expression, or where immunomodulatory imide drug (IMiD)-based CRBN ligands offer advantageous physicochemical properties [1].

CRBN VHL E3 ligase PROTAC design linker optimization

Trifunctional Amino Acid Linker Architecture: Structural Differentiation from Conventional PROTACs

DP-C-4 employs a novel trifunctional natural amino acid star-type core linker to connect two independent inhibitor warheads (gefitinib-derived and olaparib-derived) to a single E3 ligase ligand [1][2]. This design contrasts with conventional bifunctional PROTACs, which use a linear linker to connect one warhead to one E3 ligand [1]. The convergent synthetic strategy reported for this class achieves higher synthetic efficiency compared to linear approaches, and the biocompatible amino acid framework may offer favorable solubility and pharmacokinetic properties [1][2]. Quantitative synthetic yield or purity comparisons between DP-C-4 and linear dual PROTAC designs from the same study are not available in accessible data.

linker design trifunctional amino acid PROTAC synthesis convergent synthesis star-type core

Optimal Research Applications for DP-C-4 Based on Evidence


Investigating Dual EGFR/PARP Degradation as a Strategy to Overcome Targeted Therapy Resistance

In cancers where resistance to EGFR tyrosine kinase inhibitors (TKIs) emerges through kinase domain mutations or bypass signaling, DP-C-4 can be deployed to test whether simultaneous degradation of EGFR and PARP eliminates both catalytic and scaffolding functions, a mechanism that occupancy-based inhibitors cannot achieve [1]. SW1990 pancreatic cancer cells serve as a validated model system, with dose-dependent degradation observed at 1–50 μM over 24 hours [1].

Chemical Biology Tool for Studying EGFR-PARP Pathway Crosstalk

DP-C-4 provides a unique chemical probe to dissect the interplay between EGFR-driven proliferation signaling and PARP-mediated DNA damage repair in a single experimental perturbation. Unlike co-treatment with separate inhibitors, DP-C-4 ensures simultaneous, stoichiometrically defined target engagement within the same cell, enabling cleaner interpretation of pathway crosstalk experiments [1].

Benchmark Compound for Dual PROTAC Technology Development

As the first published dual PROTAC, DP-C-4 serves as a foundational reference molecule for medicinal chemistry groups developing next-generation dual degraders. Its CRBN-based design and trifunctional amino acid linker architecture provide a structural template for designing dual PROTACs against other target pairs [1][2].

Evaluation of CRBN-Dependent Degradation Efficiency in E3 Ligase-Profiled Cell Panels

Because DP-C-4 recruits the CRBN E3 ligase, it is suitable for use in cell line panels with characterized CRBN expression levels, allowing researchers to correlate degradation efficiency with E3 ligase availability. This application is not addressable with VHL-based dual PROTAC analogs from the same series [1].

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